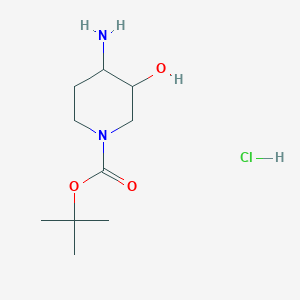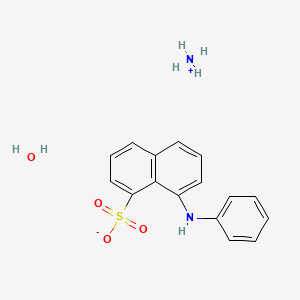
Tert-Butyl-4-Amino-3-hydroxypiperidin-1-carboxylat-Hydrochlorid
Übersicht
Beschreibung
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride is an organic compound with the CAS Number: 2095409-34-8 . It has a molecular weight of 252.74 . This compound is known for its stability and ease of synthesis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Wirkmechanismus
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl acts as a selective inhibitor of VGLUT by binding to the active site of the transporter and preventing the uptake of glutamate into synaptic vesicles. This leads to a decrease in glutamate release from presynaptic neurons and a subsequent reduction in excitatory synaptic transmission. Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl has been shown to have a higher affinity for VGLUT1 and VGLUT2 than for VGLUT3, suggesting that it may have differential effects on different types of synapses.
Biochemical and physiological effects:
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl has been shown to have a significant impact on synaptic transmission and plasticity. Inhibition of VGLUT by Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl leads to a decrease in glutamate release and a subsequent reduction in excitatory synaptic transmission. This has been shown to have a variety of effects on neuronal function, including a reduction in long-term potentiation (LTP) and an increase in long-term depression (LTD). Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl has also been shown to have anticonvulsant effects in animal models of epilepsy, suggesting that it may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl has several advantages for use in lab experiments. It is a selective inhibitor of VGLUT, which allows for the study of the specific role of this transporter in synaptic transmission and plasticity. Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl has also been shown to have a high degree of purity, which allows for accurate and reliable results. However, there are also some limitations to the use of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl in lab experiments. It is a relatively new compound, and its effects on neuronal function are not yet fully understood. Additionally, Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl has not been extensively studied in vivo, and its potential side effects are not yet known.
Zukünftige Richtungen
There are several future directions for the study of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl. One area of research is the development of more selective inhibitors of VGLUT, which could lead to the discovery of new therapeutic targets for neurological disorders. Another area of research is the study of the effects of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl on different types of synapses and in different brain regions. Additionally, the potential therapeutic applications of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl in neurological disorders such as epilepsy and Parkinson's disease warrant further investigation.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“Tert-Butyl-4-Amino-3-hydroxypiperidin-1-carboxylat-Hydrochlorid” wird in der chemischen Synthese verwendet . Es ist ein wichtiges Zwischenprodukt bei der Synthese verschiedener komplexer Moleküle aufgrund seiner einzigartigen Struktur, die eine Aminogruppe, eine Hydroxygruppe und eine Carboxylatgruppe umfasst .
Mitsunobu-Reaktion
Diese Verbindung wird in der Mitsunobu-Reaktion verwendet, einer gängigen Methode zur Umkehrung der Stereochemie von Alkoholen oder zur Umwandlung von Alkoholen in Ester oder andere funktionelle Gruppen .
Biomimetische Blutgerinnungstest
In der biomimetischen Forschung wurde diese Verbindung bei der Entwicklung von apoptose-Zell-inspirierten Partikeln für Blutgerinnungstests verwendet . Diese Partikel dienen als Alternative zu herkömmlichen aktivierten partiellen Thromboplastinzeiten (APTT)-Reagenzien .
Dipeptidsynthese
“this compound” kann bei der Synthese von Dipeptiden verwendet werden . Dipeptide sind Verbindungen, die aus zwei Aminosäuren bestehen, die durch eine einzige Peptidbindung miteinander verbunden sind. Sie haben zahlreiche Anwendungen in der biologischen Forschung und Medikamentenentwicklung .
Amidbindungsbildung
Es wurde berichtet, dass die Verbindung mit O-Acylharnstoff zu dem entsprechenden OBt-aktivierten Ester reagiert, was die Reaktivität des aktivierten Esters erhöht und so zu einer höheren Ausbeute des Amidprodukts führt . Dieser Prozess ist entscheidend für die Bildung von Amidbindungen, die in der Struktur von Proteinen grundlegend sind .
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.
Eigenschaften
IUPAC Name |
tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSJUKFDGUJYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095409-34-8 | |
| Record name | 1-Piperidinecarboxylic acid, 4-amino-3-hydroxy-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2095409-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2,3-dichlorophenyl)carbamate](/img/structure/B1653931.png)


![7-Methyl-5-azaspiro[2.5]octane hydrochloride](/img/structure/B1653935.png)

![5-[(1S,2S)-Rel-2-aminocyclopropyl]thiophene-2-carboxylic acid](/img/structure/B1653938.png)





![1H-Azepine, 1-[2-(4-chlorophenoxy)ethyl]hexahydro-](/img/structure/B1653951.png)
![6-(trans-3-aminocyclobutyl)-N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-methylpyrimidin-4-amine](/img/structure/B1653953.png)
